N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-11(2)17(20)19-10-16(15-5-4-8-23-15)24(21,22)13-6-7-14(18)12(3)9-13/h4-9,11,16H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJAQDZTGXWRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C(C)C)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Fluoro-3-methylbenzene
The precursor 4-fluoro-3-methylbenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This exothermic reaction requires precise temperature control to avoid polysubstitution. The crude sulfonyl chloride is purified via recrystallization from hexane, yielding 72–78% of the desired product.
Reaction Conditions:
- Temperature: 0–5°C
- Solvent: Dichloromethane
- Yield: 72–78%
Characterization of the Sulfonyl Chloride Intermediate
Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of sulfonyl chloride (S=O stretch at 1,370 cm⁻¹ and 1,165 cm⁻¹). Nuclear magnetic resonance (¹H NMR) in CDCl₃ exhibits a singlet for the methyl group at δ 2.48 ppm and a multiplet for the aromatic protons at δ 7.32–7.65 ppm.
Preparation of 2-(Thiophen-2-yl)ethylamine
Nucleophilic Substitution of 2-Thiophenemethanol
2-Thiophenemethanol is treated with thionyl chloride (SOCl₂) to generate 2-(chloromethyl)thiophene, which subsequently reacts with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected amine. Hydrazinolysis in ethanol liberates the primary amine, yielding 2-(thiophen-2-yl)ethylamine with an overall yield of 65–70%.
Key Steps:
- Chlorination: SOCl₂, 0°C, 2 h.
- Phthalimide coupling: K-phthalimide, DMF, 80°C, 6 h.
- Deprotection: NH₂NH₂·H₂O, ethanol, reflux, 4 h.
Sulfonylation and Amidation Reactions
Sulfonylation of 2-(Thiophen-2-yl)ethylamine
The amine intermediate reacts with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 h, yielding N-[2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide (85–90% yield).
Mechanistic Insight:
TEA neutralizes HCl byproduct, driving the reaction toward completion. The sulfonamide linkage forms via nucleophilic attack of the amine on the electrophilic sulfur atom.
Amidation with 2-Methylpropanoyl Chloride
The sulfonamide intermediate undergoes amidation using 2-methylpropanoyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. After 6 h at 25°C, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording the final compound in 75–80% yield.
Optimization Data:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMAP | CH₂Cl₂ | 25 | 80 |
| Pyridine | CH₂Cl₂ | 25 | 65 |
| None | CH₂Cl₂ | 25 | 42 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₁FN₂O₃S₂: [M+H]⁺ = 393.1045. Observed: 393.1048.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group and the fluorinated aromatic ring are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous molecules:
Key Observations:
Sulfonyl vs. Phenoxy Groups: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group distinguishes it from the chlorophenoxy substituent in ’s compound. Sulfonyl groups enhance solubility in polar solvents compared to phenoxy groups.
Thiophene Derivatives : Both the target compound and ’s molecule incorporate thiophene rings, which are absent in dichlorophenyl- or trifluoromethyl-containing analogs (e.g., 25a, 8a). Thiophene’s aromaticity may influence binding interactions in biological targets.
Amide Backbone Variations : The 2-methylpropanamide moiety is shared with compounds 25a and 8a, whereas ’s compound uses a simpler acetamide group. Bulkier amide backbones (e.g., 2-methylpropanamide) may improve metabolic stability.
Q & A
Q. What are the key structural features of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide, and how do they influence its reactivity?
The compound contains a fluorinated benzenesulfonyl group, a thiophene ring, and a branched propanamide moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the thiophene ring contributes to π-π stacking interactions in biological systems. The 2-methylpropanamide group may influence steric effects and solubility . Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding patterns. Computational tools (e.g., DFT) can model electronic effects of the fluorine substituent .
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Multi-step synthesis typically involves:
- Step 1 : Sulfonylation of a thiophene-containing intermediate using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine).
- Step 2 : Amidation with 2-methylpropanoyl chloride in dichloromethane, catalyzed by DMAP . Optimization : Use Design of Experiments (DoE) to test variables like temperature (0–25°C), solvent polarity, and catalyst loading. Monitor purity via HPLC at each step .
Q. How can researchers assess the purity and stability of this compound under different storage conditions?
- Purity : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry for molecular weight confirmation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Store in amber vials under inert gas (argon) at -20°C to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations : Model interactions with hydrophobic pockets or catalytic sites, focusing on the thiophene and sulfonyl groups .
Q. How can structural analogs of this compound be designed to improve selectivity in therapeutic applications?
- Strategy 1 : Replace the 4-fluoro group with other halogens (Cl, Br) to modulate electronic effects.
- Strategy 2 : Introduce substituents on the thiophene ring (e.g., methyl, nitro) to enhance steric bulk or hydrogen-bonding capacity. Validation : Synthesize analogs and compare IC50 values in enzyme inhibition assays. Use QSAR models to predict bioactivity .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
- Root Cause Analysis : Check assay conditions (pH, ionic strength) and compound solubility (use DMSO stocks ≤0.1% to avoid solvent interference).
- Cross-Validation : Repeat assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance of discrepancies .
Q. What advanced techniques are recommended for elucidating the mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Identify gene targets by correlating compound activity with gene expression profiles.
- Cryo-EM : Resolve compound-bound protein structures to identify binding pockets.
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to map pathway interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
